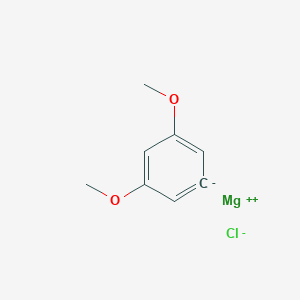

3,5-Dimethoxyphenylmagnesium chloride

Overview

Description

Synthesis Analysis

The synthesis of 3,5-dimethoxyphenylmagnesium chloride typically involves the reaction of 3,5-dimethoxybromobenzene with magnesium metal in the presence of a suitable solvent, such as diethyl ether or tetrahydrofuran, under an inert atmosphere. This process is a hallmark of Grignard reagent formation, where the halogen atom in the aryl halide is replaced by magnesium, resulting in a highly reactive species that can effectively partake in further chemical transformations.

Molecular Structure Analysis

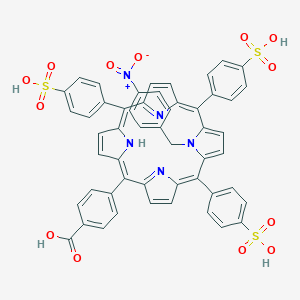

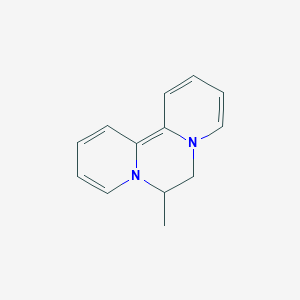

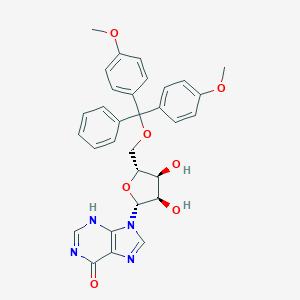

The molecular structure of 3,5-dimethoxyphenylmagnesium chloride is characterized by the central magnesium atom, which is covalently bonded to the carbon atom of the phenyl ring and ionically bonded to a chloride ion. The presence of methoxy groups on the phenyl ring influences the reactivity and stability of the Grignard reagent by donating electron density through resonance, enhancing its nucleophilic character.

Chemical Reactions and Properties

3,5-Dimethoxyphenylmagnesium chloride is known for its role in nucleophilic addition reactions, where it can add to electrophilic centers, such as carbonyl compounds, leading to the formation of alcohols, ketones, and other functional groups. It also partakes in coupling reactions, enabling the construction of complex organic molecules with precise control over molecular architecture.

Physical Properties Analysis

As a Grignard reagent, 3,5-dimethoxyphenylmagnesium chloride is typically encountered as a solution in organic solvents like diethyl ether or tetrahydrofuran. It is sensitive to moisture and air, necessitating storage and handling under an inert atmosphere to prevent decomposition or loss of reactivity.

Chemical Properties Analysis

The chemical properties of 3,5-dimethoxyphenylmagnesium chloride are dominated by its reactivity as a nucleophile. The compound's ability to form carbon-carbon bonds makes it a valuable tool in synthetic organic chemistry. The electron-donating methoxy groups not only stabilize the negative charge on the carbon but also direct subsequent chemical transformations to occur in specific positions relative to the methoxy groups, influencing the outcome of synthetic pathways.

For detailed explorations of reactions involving similar Grignard reagents and their applications in organic synthesis, consult the following references:

- Cobalt-catalyzed isomerization of 1-alkenes to (E)-2-alkenes with dimethylphenylsilylmethylmagnesium chloride and its application to the stereoselective synthesis of (E)-alkenylsilanes (Kobayashi, Yorimitsu, & Oshima, 2009).

- A Mechanistic Study on Reactions of Alkyl 2,5-Dimethoxyphenyl Ketones with t-Butylmagnesium Chloride (Gong Yue & J. Xi, 1994).

- Synthesis, molecular structure, and chemical behavior of hydrogen trans-bis(dimethyl sulfoxide)tetrachlororuthenate(III) and mer-trichlorotris(dimethyl sulfoxide)ruthenium(III): the first fully characterized chloride-dimethyl sulfoxide-ruthenium(III) complexes (Alessio et al., 1991).

Scientific Research Applications

Suzuki Cross-Coupling Reactions

3,5-Dimethylphenylmagnesium bromide, a compound closely related to 3,5-Dimethoxyphenylmagnesium chloride, is used in Suzuki cross-coupling reactions. It reacts with triisopropyl borate to give 3,5-dimethylphenylboronic acid and bis(3,5-dimethylphenyl)borinic acid, which are then coupled with a vinyl triflate using Suzuki cross-coupling conditions. Both aryl groups are efficiently transferred from boron in the Suzuki step (Winkle & Schaab, 2001).

Synthesis of Organic Compounds

In a study examining the synthesis of 7,4'-Di-O-methylbayin, 2,6-dimethoxyphenylmagnesium bromide, another related compound, was reacted with tetraacetyl-α-D-glucosyl chloride, yielding various organic compounds including α-D-glucopyranosyl-2,6-dimethoxybenzene. This demonstrates the role of similar organomagnesium reagents in complex organic syntheses (Eade, Mcdonald, & Simes, 1975).

Cerium(III) Chloride-Promoted Reactions

Vinylmagnesium chloride, a compound with some similarities to 3,5-Dimethoxyphenylmagnesium chloride, shows unique reactions when treated with anhydrous cerium(III) chloride. It reacts with 1,3-diphenyl-2-propanone to form various organic compounds, indicating the potential of using cerium(III) chloride to promote reactions involving organomagnesium reagents (Imamoto, Hatajima, Ogata, & Nishiura, 1995).

Grignard Reaction Products

3,3-Dimethylbutylmagnesium chloride, another related Grignard reagent, has been studied for its configurational stability, indicating the importance of understanding the stereochemical aspects of Grignard reagents in chemical reactions (Whitesides, Witanowski, & Roberts, 1965).

Safety and Hazards

Mechanism of Action

Target of Action

3,5-Dimethoxyphenylmagnesium chloride is a Grignard reagent . Grignard reagents are typically used in organic chemistry as a source of nucleophilic carbon atoms for the formation of carbon-carbon bonds . The primary targets of this compound are therefore electrophilic carbon atoms present in other organic molecules .

Mode of Action

The mode of action of 3,5-Dimethoxyphenylmagnesium chloride involves its reaction with an electrophilic carbon atom in another molecule . The carbon-magnesium bond in the Grignard reagent is polarized, with the carbon atom carrying a partial negative charge . This allows the carbon atom to act as a nucleophile, attacking the electrophilic carbon atom and forming a new carbon-carbon bond .

Biochemical Pathways

The exact biochemical pathways affected by 3,5-Dimethoxyphenylmagnesium chloride would depend on the specific reaction in which it is used. As a Grignard reagent, it could be involved in a variety of reactions, including the synthesis of alcohols, carboxylic acids, and other organic compounds . The downstream effects would therefore vary widely depending on the specific context.

Pharmacokinetics

As a Grignard reagent, 3,5-Dimethoxyphenylmagnesium chloride is typically used in laboratory settings for chemical synthesis, rather than being administered as a drug .

Result of Action

The result of the action of 3,5-Dimethoxyphenylmagnesium chloride is the formation of a new organic compound through the creation of a carbon-carbon bond . The exact molecular and cellular effects would depend on the specific compound being synthesized .

Action Environment

The action of 3,5-Dimethoxyphenylmagnesium chloride is highly dependent on the environmental conditions. Grignard reagents are sensitive to moisture and air, and must therefore be handled under anhydrous conditions . The temperature, solvent, and presence of other reagents can also influence the reaction .

properties

IUPAC Name |

magnesium;1,3-dimethoxybenzene-5-ide;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9O2.ClH.Mg/c1-9-7-4-3-5-8(6-7)10-2;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HENBIMOXUIJPAS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C[C-]=C1)OC.[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClMgO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 3,5-dimethoxyphenylmagnesium chloride in synthesizing 5-alkylresorcinols?

A: 3,5-Dimethoxyphenylmagnesium chloride serves as a crucial Grignard reagent in the synthesis of 5-alkylresorcinols, specifically 2-(3,5-dihydroxyphenyl)-3-methyloctane []. The synthesis involves reacting this Grignard reagent with 2-methylheptanonitrile. This reaction yields a ketone intermediate, which then undergoes further reactions, including reaction with methylmagnesium halide, dehydration, reduction, and cleavage, to ultimately produce the target 5-alkylresorcinol.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,4,6-trimethylbenzoate;hydrochloride](/img/structure/B54295.png)

![C-Undecylcalix[4]resorcinarene](/img/structure/B54297.png)